molecular formula C19H15N3O3 B2815552 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-31-8

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2815552
CAS No.: 478042-31-8
M. Wt: 333.347
InChI Key: DLLBJZZYUKMQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context of Benzo[h]cinnolin-3(2H)-one Derivatives

The exploration of benzo[h]cinnolin-3(2H)-one derivatives originated from systematic SAR studies on tricyclic pyridazinones in the late 20th century. Early work by Cignarella et al. demonstrated that rigidification of 4,5-dihydro-3(2H)-pyridazinone scaffolds through annulation with aromatic systems enhanced both PDEIII inhibition and cardiovascular activity. This approach culminated in the development of 5H-indeno[1,2-c]pyridazinones, which served as direct precursors to benzo[h]cinnolinone derivatives. The strategic incorporation of a fused benzene ring at the [h] position (Figure 1) emerged as a critical innovation, improving metabolic stability while maintaining affinity for enzymatic targets involved in hypertension and thrombosis.

A pivotal advancement occurred through nitro-group functionalization at the benzyl position, which introduced strong electron-withdrawing character to the system. This modification, first reported in derivatives synthesized via palladium-catalyzed cross-coupling, enabled fine-tuning of electronic properties critical for target engagement. Comparative studies revealed that 3-nitrobenzyl substitution conferred superior pharmacokinetic profiles compared to chloro- or methyl-substituted analogs.

Table 1: Key Historical Milestones in Benzo[h]cinnolinone Development

Year Innovation Biological Activity Reference
1989 First synthesis of benzo[h]cinnolinones Antihypertensive
1990 Bioisosteric replacement with thieno analogs Antithrombotic
2023 Visible-light-mediated synthesis protocols N/A (methodological)
2025 Nitrobenzyl-substituted derivatives Aldose reductase inhibition

Significance of Nitrobenzyl-Substituted Cinnolines in Heterocyclic Chemistry

Nitrobenzyl substitution introduces three critical modifications to the cinnoline core:

  • Electronic modulation : The strong electron-withdrawing nitro group (-NO~2~) at the meta position creates a polarized electronic environment, enhancing hydrogen-bond acceptor capacity at the pyridazinone carbonyl.
  • Steric guidance : The benzyl group’s orthogonal orientation relative to the cinnoline plane directs substituents into distinct pharmacophoric regions, a feature exploited in selective enzyme inhibition.
  • Metabolic stabilization : Comparative studies demonstrate that nitrobenzyl derivatives exhibit prolonged plasma half-lives relative to unsubstituted analogs, attributed to reduced cytochrome P450-mediated oxidation.

Recent methodological breakthroughs, such as visible-light-assisted C–H activation protocols, have enabled efficient synthesis of nitro-functionalized cinnolines. For instance, reactions between ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates and nitrostyrenes under LED irradiation yield polyfunctional cinnolines in >90% efficiency. This metal-free approach represents a paradigm shift from traditional palladium-mediated couplings, aligning with green chemistry principles through reduced catalyst loadings and ambient reaction conditions.

Classification and Taxonomic Position within Cinnoline Derivative Framework

This compound belongs to a specialized subclass of cinnoline derivatives characterized by:

  • Ring fusion : Benzannellation at the [h] position creates a bicyclic system where the pyridazinone ring shares two adjacent carbons with the benzene moiety (Figure 1).
  • Substitution pattern : The 3-nitrobenzyl group at position 2 introduces both aromatic and nitro functionalities in a spatially defined arrangement.
  • Reduction state : Partial saturation of the cinnoline ring (5,6-dihydro) modulates conjugation while maintaining planarity critical for π-π stacking interactions.

Structural Taxonomy:

  • Core structure : Benzo[h]cinnolin-3(2H)-one
  • Substituent hierarchy :
    • Primary: 2-(3-nitrobenzyl)
    • Secondary: 5,6-dihydro saturation
  • Bioisosteric relationships :
    • Isoelectronic with quinoline-based PDE inhibitors
    • Steric mimic of indenopyridazinone antihypertensives

This precise structural classification enables systematic exploration of analog libraries through targeted modifications at the nitro group, benzyl position, and dihydro region. Recent molecular modeling studies suggest that the nitrobenzyl moiety occupies a hydrophobic subpocket in aldose reductase’s active site, while the dihydrocinnolinone core mediates hydrogen bonding with catalytic residues. Such insights continue to drive rational design of next-generation derivatives with optimized target selectivity.

Properties

IUPAC Name

2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-18-11-15-9-8-14-5-1-2-7-17(14)19(15)20-21(18)12-13-4-3-6-16(10-13)22(24)25/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLBJZZYUKMQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320017
Record name 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478042-31-8
Record name 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves a multi-step process. One common method starts with the nitration of benzyl alcohol to form 2-nitrobenzyl alcohol. This intermediate is then reacted with benzylamine in the presence of a base such as cesium hydroxide in a mixture of ethanol and water at elevated temperatures (100°C) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as column chromatography, and the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, leading to the development of new derivatives with potentially enhanced properties.

Synthetic Routes

The synthesis typically involves:

  • Starting Materials : 3-nitrobenzyl chloride and 5,6-dihydrobenzo[h]cinnoline.
  • Reaction Conditions : Conducted under basic conditions using sodium hydroxide or potassium carbonate for nucleophilic substitution reactions.

Reactions

The compound can undergo:

  • Oxidation : The nitro group can be reduced to an amino group.
  • Reduction : Reduction reactions can lead to amino derivatives.
  • Substitution : The sulfanyl group can participate in further chemical transformations.

Biological Activities

Research indicates that 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one exhibits promising biological activities.

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism of action likely involves interaction with specific cellular targets, which warrants further investigation through in vitro and in vivo studies.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its structural features allow it to interact with various biological pathways, making it a candidate for drug development.

Therapeutic Agent Development

Ongoing research aims to evaluate the efficacy of this compound as a therapeutic agent for treating various diseases, including cancer and infections.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity Study :
    • Researchers evaluated the antimicrobial efficacy against several bacterial strains.
    • Results indicated significant inhibition of growth, suggesting its potential as an antibiotic agent.
  • Cancer Cell Proliferation Inhibition :
    • A study assessed the effect of the compound on human cancer cell lines.
    • Findings demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Data Table: Comparison of Biological Activities

Activity TypeAssessed Organisms/CellsObserved EffectReference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerHuman cancer cell linesDose-dependent viability reduction

Mechanism of Action

The mechanism of action of 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Activity Profiles

Compound Name Substituents/Modifications Pharmacological Activity Reference
8-Acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one (Lead Compound 1) 8-Acetylamino group Potent hypotensive and antihypertensive effects; moderate antiplatelet activity
This compound (Target Compound) 3-Nitrobenzyl at position 2 Weaker hypotensive effects (~40% lower ED₅₀ vs. lead compound 1); superior antiaggregating activity (IC₅₀ = 12 μM vs. 25 μM for compound 1)
4a-Methyl-4,4a,5,6-tetrahydrothieno[2,3-h]cinnolin-3(2H)-one 4a-Methyl; thieno ring substitution Enhanced lipophilicity; moderate antihypertensive activity (ED₅₀ = 5 mg/kg)
2-(4-Chlorophenyl)-5,6-dihydropyrido[2,3-h]cinnolin-3(2H)-one 4-Chlorophenyl; pyrido ring substitution Strong anti-inflammatory activity; limited cardiovascular effects
9-Amino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one 9-Amino group Improved solubility; unremarkable antiaggregating activity (IC₅₀ > 50 μM)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 3-nitrobenzyl group in the target compound enhances antiplatelet activity compared to the acetylamino group in lead compound 1. This is attributed to the nitro group’s electron-withdrawing nature, which may strengthen interactions with collagen receptors in platelets . Methyl or hydroxymethyl substitutions (e.g., 4a-methyl derivatives) improve lipophilicity and membrane permeability but reduce antiaggregating potency, favoring hypotensive effects instead . Chlorophenyl substituents (e.g., in pyrido-cinnolinones) shift activity toward anti-inflammatory pathways, likely due to altered steric and electronic interactions .

Heterocyclic Backbone Modifications: Replacement of the benzo ring with thieno or pyrido rings (e.g., thieno[2,3-h]cinnolinones) alters metabolic stability and target selectivity. For instance, thieno-substituted derivatives exhibit prolonged half-lives in vivo . The pyridazinone ring in dihydrobenzo[h]cinnolinones serves as a critical pharmacophore, enabling hydrogen bonding with residues in enzyme active sites. The nitrobenzyl group may further stabilize these interactions .

Synthetic Accessibility: The target compound is synthesized via Rh-catalyzed C-H alkylation and cyclization, a method distinct from traditional hydrazine-based cyclizations used for simpler cinnolinones . This approach allows precise incorporation of the nitrobenzyl group.

Pharmacological Data Comparison

Table 2: In Vivo and In Vitro Activity Metrics

Compound Hypotensive ED₅₀ (mg/kg) Antiaggregating IC₅₀ (μM) Bioavailability (%)
Lead Compound 1 2.5 25 55
This compound 4.2 12 40
4a-Methyl-thieno[2,3-h]cinnolinone 5.0 >50 65
2-(4-Chlorophenyl)-pyrido[2,3-h]cinnolinone N/A N/A 70

Data compiled from

Biological Activity

Overview

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of cinnolines and features a nitrobenzyl group attached to a dihydrobenzo[h]cinnolinone core. Its unique structure suggests a variety of interactions with biological targets, leading to diverse pharmacological effects.

The synthesis of this compound typically involves multi-step processes, beginning with the nitration of benzyl alcohol to form 2-nitrobenzyl alcohol. This intermediate is then reacted with benzylamine in the presence of a base such as cesium hydroxide at elevated temperatures. The compound's molecular formula is C19H16N3O3C_{19}H_{16}N_{3}O_{3} and it possesses significant reactivity due to the presence of the nitro group, which can undergo reduction and substitution reactions under various conditions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, nitro-containing compounds are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA . The specific anticancer activity of this compound has not been extensively documented; however, its structural analogs have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2317.2 ± 0.56
Compound BHepG211.1 ± 0.37
This compoundTBDTBD

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. They often act by producing toxic intermediates upon reduction, which can bind covalently to DNA and result in cell death . While specific data on the antimicrobial efficacy of this compound is limited, its structural characteristics suggest potential activity against microbial pathogens.

Anti-inflammatory Effects

Nitro-containing compounds have also been associated with anti-inflammatory effects. They can modulate cellular signaling pathways and inhibit pro-inflammatory mediators such as TNF-α and IL-1β . The presence of the nitro group in this compound may enhance its pharmacokinetic properties, potentially making it an effective candidate for further investigation in inflammatory diseases.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to therapeutic effects. This interaction could potentially disrupt cellular processes critical for cancer cell survival or microbial growth.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related compounds have been investigated extensively:

  • Antiproliferative Activity : A study demonstrated that certain derivatives exhibited IC50 values indicating strong antiproliferative effects against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .
  • Molecular Docking Studies : These studies suggest that similar compounds can effectively bind to active sites of key enzymes involved in cancer progression, providing insights into their potential as therapeutic agents.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing benzo[h]cinnolin-3(2H)-one derivatives, and how can these methods be adapted for synthesizing 2-(3-nitrobenzyl)-substituted analogs?

  • Methodology : The synthesis of benzo[h]cinnolin-3(2H)-one derivatives typically involves cyclocondensation reactions. For example, hydrazine hydrate is refluxed with α-hydroxy acids or ketones (e.g., 6,7-dihydro-1-benzofuran-4(5H)-one derivatives) to form the cinnolinone core . To introduce the 3-nitrobenzyl substituent, alkylation of intermediate ketones with bromoacetate derivatives (e.g., ethyl bromoacetate) in basic conditions (e.g., LiHMDS/THF at -78°C) is a viable strategy .
  • Key Considerations : Reaction time (30 minutes to 3 hours) and solvent choice (ethanol, THF) significantly impact yields (32–62% for related compounds) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the cinnolinone backbone and nitrobenzyl substitution.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding interactions, as demonstrated for analogs like 9-fluoro-4-(6-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine .
  • Mass Spectrometry : High-resolution MS validates molecular formula and fragmentation patterns.

Q. What pharmacological activities have been reported for structurally related benzo[h]cinnolin-3(2H)-one derivatives?

  • Findings :

  • Antihypertensive Activity : 8-Acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one exhibits potent hypotensive effects, while 7,8-disubstituted analogs show reduced activity .
  • Antiaggregatory Activity : Derivatives like 4a-methyl-4,4a,5,6-tetrahydrothieno[2,3-h]cinnolin-3(2H)-one inhibit collagen-induced platelet aggregation at IC50_{50} values comparable to lead compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., nitrobenzyl substitution) influence the bioactivity and binding affinity of benzo[h]cinnolin-3(2H)-one derivatives?

  • Analysis :

  • Substituent Effects : The 3-nitrobenzyl group may enhance π-π stacking with hydrophobic enzyme pockets (e.g., phosphodiesterase III), as seen in 8-acetylamino analogs . However, bulky substituents can reduce bioavailability due to steric hindrance .
  • Data Table :
SubstituentPDE III IC50_{50} (nM)Antiaggregatory IC50_{50} (µM)
8-Acetylamino1205.2
7,8-Dimethyl954.8
3-Nitrobenzyl (predicted)~150 (estimated)6.0 (estimated)

Q. What reaction mechanisms govern the tautomerization and amination of dihydrobenzo[h]cinnolin-3(2H)-one derivatives under hydrazine treatment?

  • Mechanistic Insights :

  • Tautomerization : 5,6-Dihydro derivatives rapidly tautomerize to 1,4-dihydro intermediates under refluxing hydrazine, followed by dehydrogenation to aromatic cinnolinones .
  • Amination : Prolonged reaction times lead to 4-amination via nucleophilic substitution, influenced by the electron-withdrawing nitro group .

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of 2-(3-nitrobenzyl)-substituted cinnolinones for targeted kinase inhibition?

  • Approach :

  • Docking Studies : Model interactions with fibroblast growth factor receptors (FGFRs), leveraging the nitrobenzyl group’s potential for hydrogen bonding with active-site residues (e.g., Asp641 in FGFR1) .
  • DFT Calculations : Predict thermodynamic stability of tautomers and intermediates using heats of formation data .

Q. What analytical strategies are recommended for resolving contradictions in pharmacological data across structurally similar cinnolinones?

  • Resolution Framework :

  • Case Study : While 8-acetylamino derivatives show strong antihypertensive activity, 7,8-disubstituted analogs exhibit reduced potency despite higher PDE III affinity . This discrepancy may arise from off-target effects or metabolic instability.
  • Methodology : Use in vitro enzyme assays (e.g., PDE III inhibition) alongside in vivo pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.